Technical Documentation Center

4-isopropyl-5-iodo-1H-imidazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-isopropyl-5-iodo-1H-imidazole

Core Science & Biosynthesis

Foundational

Regioselective Electrophilic Iodination of 4-Isopropyl-1H-imidazole: Mechanistic Insights and Synthetic Protocols

Executive Summary The imidazole ring is a privileged pharmacophore in medicinal chemistry, frequently serving as a core scaffold in therapeutics ranging from antimicrobials to oncology drugs[1]. The introduction of a car...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazole ring is a privileged pharmacophore in medicinal chemistry, frequently serving as a core scaffold in therapeutics ranging from antimicrobials to oncology drugs[1]. The introduction of a carbon-iodine (C–I) bond into the imidazole architecture provides a highly versatile synthetic handle for downstream late-stage functionalization, particularly via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira)[2].

This technical guide provides an in-depth analysis of the electrophilic iodination of 4-isopropyl-1H-imidazole to yield 4-isopropyl-5-iodo-1H-imidazole . By examining the electronic properties of the substrate, the kinetics of the electrophilic aromatic substitution (EAS), and field-proven experimental workflows, this whitepaper equips drug development professionals with the theoretical and practical framework required to execute this transformation with high regioselectivity and yield.

Mechanistic Elucidation of Electrophilic Iodination

Electronic Activation and Regioselectivity

Unsubstituted imidazole is an amphoteric, electron-rich heterocycle. Electrophilic aromatic substitution preferentially occurs at the C4 and C5 positions. This regioselectivity is driven by the stability of the resulting arenium ion (sigma complex); attack at the C2 position forces the positive charge onto the pyridine-like nitrogen, a highly unfavored canonical state[1],[3].

In the case of 4-isopropyl-1H-imidazole , the regioselectivity is absolute:

  • Steric Blockade: The C4 position is covalently occupied by the isopropyl group, leaving C5 as the sole viable site for standard EAS[3].

  • Electronic Activation: The isopropyl moiety exerts an electron-donating inductive effect (+I) and hyperconjugation. This localized increase in π -electron density specifically activates the adjacent C5 carbon, lowering the activation energy required for the nucleophilic attack on the electrophile[4].

The Electrophilic Aromatic Substitution (EAS) Pathway

The iodination proceeds via a classic addition-elimination mechanism, though the exact nature of the electrophile depends on the reagent system utilized[4],[5].

  • Step 1: Electrophile Generation. In alkaline molecular iodine systems, I2​ acts directly as the electrophile on the deprotonated imidazolate anion[4]. In N-Iodosuccinimide (NIS) systems, the polarized N–I bond serves as a mild I+ equivalent[6].

  • Step 2: Nucleophilic Attack. The π -electrons of the imidazole ring at the C5 position attack the electrophilic iodine, disrupting aromaticity.

  • Step 3: Wheland Intermediate Formation. A resonance-stabilized cationic sigma complex (Wheland intermediate) is formed.

  • Step 4: Rearomatization. A base (e.g., hydroxide, carbonate, or succinimide anion) abstracts the proton at C5, restoring the aromatic sextet to yield the final product.

Mechanism A 4-Isopropyl-1H-imidazole (Electron-rich Substrate) C Nucleophilic Attack at C5 (Directed by +I effect) A->C B Electrophilic Iodine (I2 or NIS) B->C D Wheland Intermediate (Sigma Complex) C->D E Deprotonation at C5 (Base-mediated) D->E Base F 4-Isopropyl-5-iodo-1H-imidazole (Target Product) E->F

Fig 1: Mechanistic pathway of regioselective electrophilic iodination at the C5 position.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for every reagent choice and physical intervention.

Protocol A: Direct Alkaline Iodination ( I2​ / NaOH)

This method is highly cost-effective and ideal for process scale-up. It leverages the enhanced nucleophilicity of the imidazolate anion generated in basic aqueous media[2].

Causality & Validation Logic: Molecular iodine ( I2​ ) has poor aqueous solubility. By utilizing Sodium Iodide (NaI) as a co-solvent, I2​ is converted into the highly soluble triiodide complex ( I3−​ ), ensuring a homogeneous reaction mixture and preventing localized over-concentration of the electrophile[2],[7]. The reaction is strictly maintained at 0 °C to suppress oxidative degradation and poly-iodination.

Step-by-Step Methodology:

  • Substrate Activation: Dissolve 4-isopropyl-1H-imidazole (1.0 equiv) and NaOH (2.5 equiv) in deionized water. Stir until complete dissolution is achieved.

  • Electrophile Preparation: In a separate flask, dissolve NaI (1.5 equiv) in water, followed by the addition of I2​ (1.0 equiv). Stir until a dark, homogeneous solution forms[7].

  • Controlled Addition: Cool the imidazole solution to 0 °C using an ice bath. Add the I2​ /NaI solution dropwise over 30 minutes.

  • Incubation: Maintain stirring at 0 °C for 6 hours. Validation check: Monitor via TLC (DCM:MeOH 9:1) to confirm the disappearance of the starting material.

  • Isoelectric Quenching: Carefully adjust the pH of the reaction mixture to 7–8 using concentrated HCl[8]. Causality: This targets the isoelectric point of the newly formed 4-isopropyl-5-iodo-1H-imidazole, driving its precipitation out of the aqueous phase[7].

  • Isolation: Filter the precipitated white solid. Extract the remaining aqueous filtrate with Ethyl Acetate (3x). Combine the organic layers, dry over Na2​SO4​ , concentrate under reduced pressure, and recrystallize the combined crude mass from Ethyl Acetate/n-hexane to yield the pure product[7].

Workflow Step1 1. Substrate Activation Dissolve starting material in NaOH (aq) to form imidazolate Step3 3. Controlled Addition Dropwise addition at 0 °C to prevent over-iodination Step1->Step3 Step2 2. Reagent Preparation Solubilize I2 in water using NaI (forms I3- complex) Step2->Step3 Step4 4. Reaction Progression Stir for 6 hours, monitor via TLC for completion Step3->Step4 Step5 5. Isoelectric Quench Adjust pH to 7-8 with HCl to precipitate product Step4->Step5 Step6 6. Purification Extract, concentrate, and recrystallize (EtOAc/Hexane) Step5->Step6

Fig 2: Step-by-step experimental workflow for the alkaline molecular iodination protocol.

Protocol B: N-Iodosuccinimide (NIS) Mediated Iodination

For substrates sensitive to strong aqueous bases, NIS provides a mild, highly controlled alternative in organic solvents[6],[5].

Causality & Validation Logic: NIS is a stable, solid source of electrophilic iodine. The reaction is shielded from light to prevent the homolytic cleavage of the N–I bond, which would generate iodine radicals and trigger unwanted radical substitution pathways.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-isopropyl-1H-imidazole (1.0 equiv) in anhydrous DMF under a Nitrogen ( N2​ ) atmosphere.

  • Light Shielding: Wrap the reaction vessel in aluminum foil.

  • Electrophile Addition: Cool the solution to 0 °C. Add NIS (1.05 equiv) portion-wise over 15 minutes to control the mild exotherm.

  • Incubation: Allow the reaction to warm to room temperature and stir for 2–4 hours. Validation check: Reaction completion is indicated by LC-MS or TLC.

  • Quenching: Add saturated aqueous Sodium Thiosulfate ( Na2​S2​O3​ ) to neutralize any unreacted electrophilic iodine species.

  • Purification: Dilute with water, extract with Ethyl Acetate, wash the organic layer extensively with brine (to remove DMF and succinimide), dry, and purify via flash chromatography.

Quantitative Data & Reagent Comparison

The selection of the iodination protocol depends heavily on the scale of synthesis and the specific tolerance of the substrate. The table below summarizes the key operational metrics for both methodologies.

ParameterProtocol A: Alkaline I2​ Protocol B: NIS Mediated
Active Electrophile Source I2​ / NaIN-Iodosuccinimide (NIS)
Solvent System Aqueous ( H2​O )Organic (DMF or MeCN)
Reaction Temperature 0 °C0 °C to Room Temperature
Reaction Time 6 hours2 - 4 hours
Typical Yield 70 - 85%80 - 92%
Primary Byproducts NaI, H2​O Succinimide
Cost / Scalability Highly cost-effective, ideal for scale-upHigher cost, ideal for discovery scale
Environmental Impact Green (Aqueous, no VOCs)Requires organic solvents

Conclusion

The synthesis of 4-isopropyl-5-iodo-1H-imidazole via electrophilic iodination is a highly predictable and regioselective process. By leveraging the inherent steric blockade at the C4 position and the electronic activation provided by the isopropyl group, researchers can reliably direct electrophilic attack to the C5 position. Whether utilizing the highly scalable alkaline I2​ method or the milder NIS approach, maintaining strict control over temperature, stoichiometry, and quenching pH is critical to maximizing yield and ensuring the integrity of the resulting halogenated pharmacophore.

References

  • Benchchem. "Application Notes and Protocols for the Synthesis of 4-Iodo-1H-Imidazole from Imidazole." Benchchem. 2

  • Organic Chemistry Portal. "N-Iodosuccinimide (NIS)." Organic Chemistry Portal. 6

  • Bonde et al. "Kinetics of the Rapid Base Catalyzed Iodination of Imidazole and 2-Methylimidazole by Molecular Iodine in Aqueous Medium: pH Effect." ResearchGate / International Journal of Chemical Kinetics. 4

  • Ghosh et al. "Synthesis, Chemistry and Therapeutic Approaches of Imidazole Derivatives." International Journal of Pharmaceutical Sciences Review and Research. 1

  • ChemicalBook. "4-Iodoimidazole synthesis." ChemicalBook. 7

  • UOBabylon. "Characteristic Reactions of Imidazole." UOBabylon. 3

  • Google Patents. "CN110938036A - Preparation method of 4-iodine-1H-imidazole." Google Patents. 8

  • ResearchGate. "N-iodosuccinimide (NIS)." ResearchGate. 5

Sources

Exploratory

The Application Scientist’s Guide to 4-Isopropyl-5-iodo-1H-imidazole: Toxicity, Handling, and BRD4-BD2 Drug Design

Executive Summary In the landscape of targeted protein degradation and epigenetic modulation, halogenated imidazoles serve as critical synthetic linchpins. Specifically, 4-isopropyl-5-iodo-1H-imidazole has emerged as a h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted protein degradation and epigenetic modulation, halogenated imidazoles serve as critical synthetic linchpins. Specifically, 4-isopropyl-5-iodo-1H-imidazole has emerged as a highly specialized intermediate in the synthesis of second bromodomain (BD2)-selective inhibitors of BRD4.

Unlike standard building blocks, this compound requires a nuanced understanding of its physiochemical behavior. The 5-iodo moiety provides a highly reactive handle for palladium-catalyzed cross-coupling, while the 4-isopropyl group is structurally essential for target engagement. This whitepaper synthesizes the safety data sheet (SDS) profile, mechanistic toxicity, and self-validating handling protocols required to utilize this compound effectively in drug discovery workflows.

Physiochemical Properties & Structural Rationale

To understand the handling requirements of 4-isopropyl-5-iodo-1H-imidazole, one must first analyze the causality behind its structural components. The molecule is derived from the base scaffold, but the addition of the isopropyl group fundamentally alters both its lipophilicity and its utility in structure-based drug design.

PropertyValue / ClassificationMechanistic Rationale & Implication
Chemical Scaffold Halogenated Nitrogen HeterocycleThe electron-rich imidazole ring makes the C-I bond susceptible to homolytic cleavage under UV light.
Appearance White to beige crystalline powderA shift to yellow/brown indicates oxidative degradation and the liberation of free iodine ( I2​ ).
Solubility Soluble in DMSO, DMF, MeOHThe 4-isopropyl group enhances lipophilicity, improving solubility in organic solvents compared to the base imidazole.
Storage Conditions 4°C, Inert Atmosphere (Ar/N2), DarkPrevents photo-oxidation and ambient moisture from facilitating protodehalogenation[1].

Safety Data Sheet (SDS) & Toxicity Profile

Based on the established profile of its parent compound, 4-iodo-1H-imidazole, this derivative falls under strict Global Harmonized System (GHS) classifications. As an Application Scientist, you must treat this intermediate not merely as a hazard, but as a reactive electrophile that interacts with biological systems.

GHS Classification & Hazard Statements

According to authoritative safety data from 1[1] and , the compound exhibits the following hazards:

  • Acute Toxicity, Oral (Category 4) - H302: Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2) - H315: Causes skin irritation.

  • Serious Eye Damage/Irritation (Category 2) - H319: Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3) - H335: May cause respiratory irritation.

Mechanistic Toxicity Insights

The toxicity of 4-isopropyl-5-iodo-1H-imidazole is intrinsically linked to its chemical reactivity. The carbon-iodine (C-I) bond is highly polarizable. In a biological context (e.g., accidental inhalation or dermal absorption), halogenated imidazoles can act as mild alkylating agents. Furthermore, hepatic cytochrome P450 (CYP) enzymes can metabolize the imidazole ring, potentially generating reactive epoxide intermediates that covalently bind to cellular macromolecules, leading to localized tissue irritation and cytotoxicity.

Self-Validating Experimental Protocol: Handling & Stock Preparation

To ensure scientific integrity and reproducibility in downstream cross-coupling reactions, the preparation of this compound must be a self-validating system. Do not assume the integrity of the reagent straight from the bottle.

Step 1: Environmental Control & Visual QC

  • Action: Transfer the vial from 4°C storage to a fume hood equipped with an inert gas line (Argon).

  • Causality: The C-I bond is photolabile. Conduct operations under amber lighting or minimal ambient light.

  • Validation: Inspect the powder. If the powder is strictly white/beige, proceed. If it is brown, iodine has liberated, and the batch must be discarded to prevent catalyst poisoning in subsequent steps.

Step 2: Solubilization

  • Action: Dissolve the compound in anhydrous Dimethyl Sulfoxide (DMSO) to create a 100 mM master stock.

  • Causality: Why anhydrous DMSO? Trace water will act as a competing nucleophile in downstream palladium-catalyzed reactions (e.g., Suzuki-Miyaura), leading to protodehalogenation of the 5-iodo position rather than the desired C-C bond formation.

Step 3: Analytical Validation (The Self-Validating Step)

  • Action: Aliquot 10 µL of the stock, dilute in LC-MS grade methanol, and run a rapid Liquid Chromatography-Mass Spectrometry (LC-MS) scan.

  • Validation: Confirm the presence of the intact [M+H]+ molecular ion. The absence of a significant [M−I+H]+ peak confirms that the stock solution has not undergone de-iodination and is structurally intact for drug synthesis.

HandlingWorkflow N1 Solid Reagent 4-isopropyl-5-iodo-1H-imidazole N2 Storage Protect from light, 4°C, Inert Gas N1->N2 N3 Preparation Fume Hood, Nitrile Gloves, Goggles N2->N3 N4 Solubilization Anhydrous DMSO / DMF N3->N4 N5 Validation LC-MS Purity Check N4->N5 N5->N4  Pass (Intact Mass) N6 Halogenated Waste EPA Compliant Disposal N5->N6  Degraded (Brown)

Workflow for the safe handling, preparation, and self-validation of iodo-imidazole stocks.

Application in Drug Design: BRD4 BD2 Selectivity

The true value of 4-isopropyl-5-iodo-1H-imidazole lies in its precise structural geometry, which has been exploited to achieve unprecedented selectivity in epigenetic drug design.

As detailed in the 2[2], researchers utilized derivatives of this scaffold to solve a major challenge: achieving selectivity for the second bromodomain (BD2) of BRD4 over the highly homologous first bromodomain (BD1).

The Mechanistic Role of the Scaffold
  • ZA Channel Occupation: The 4-isopropyl (dimethyl carbinol) moiety is not arbitrary; it is perfectly sized to occupy the flexible ZA channel of the BRD4 BD2 domain[2].

  • Hydrogen Bonding Network: The core imidazole nitrogens act as critical pharmacophores, forming a direct hydrogen bond with the Asn433 residue and a water-mediated hydrogen bond with His437[2].

  • Steric Hindrance via the 5-Iodo Handle: The 5-iodo position serves as the synthetic attachment point. By performing cross-coupling reactions at this iodine site (e.g., attaching bulky adamantanyl or cyclobutyl groups), chemists force the molecule to extend into the unique hydrophobic BC channel of the BD2 domain. This specific steric clash prevents the molecule from binding to BD1, resulting in >2000-fold pan-BD2 selectivity[2].

BindingMechanism M1 4-isopropyl-5-iodo-1H-imidazole (Starting Scaffold) M2 Pd-Catalyzed Cross-Coupling (C-I Bond Functionalization) M1->M2 M3 BRD4 BD2 Domain Target Engagement M2->M3 M4 4-Isopropyl Group Occupies ZA Channel M3->M4 M5 Imidazole Core Asn433/His437 H-Bonding M3->M5 M6 Pan-BD2 Selectivity (>2000-fold over BD1) M4->M6 M5->M6

Mechanistic pathway of BRD4 BD2 inhibition utilizing the functionalized imidazole scaffold.

References

  • Discovery of the First BRD4 Second Bromodomain (BD2)-Selective Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Foundational

Electronic properties and pKa values of 4-isopropyl-5-iodo-1H-imidazole

An In-Depth Technical Guide to the Electronic Properties and pKa of 4-isopropyl-5-iodo-1H-imidazole Abstract This technical guide offers a comprehensive examination of the electronic properties and predicted acid-base ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electronic Properties and pKa of 4-isopropyl-5-iodo-1H-imidazole

Abstract

This technical guide offers a comprehensive examination of the electronic properties and predicted acid-base characteristics of 4-isopropyl-5-iodo-1H-imidazole, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The imidazole scaffold is a privileged structure in pharmacology, and understanding how substituents modulate its physicochemical properties is paramount for rational drug design.[1][2] This document synthesizes theoretical principles with established computational and experimental methodologies to provide a predictive framework for this specific molecule. We dissect the dual electronic influences of the electron-donating isopropyl group and the electron-withdrawing iodo substituent, predict key electronic parameters through a proposed Density Functional Theory (DFT) workflow, and forecast the compound's pKa value. Furthermore, this guide provides a detailed, field-proven protocol for the experimental determination of pKa via potentiometric titration, ensuring researchers can validate these theoretical predictions.

Introduction: The Strategic Importance of Substituted Imidazoles

The imidazole ring is a cornerstone of medicinal chemistry, featuring prominently in numerous biologically active molecules, including the essential amino acid histidine.[2][3] Its unique aromatic and amphoteric nature allows it to act as both a hydrogen bond donor and acceptor, and its unshared electron pair provides a favorable coordination site for protons and metal ions, making it a frequent participant in enzyme-catalyzed reactions and receptor-ligand interactions.[4]

The strategic functionalization of the imidazole core allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile. 4-isopropyl-5-iodo-1H-imidazole is a specific, non-canonical derivative that presents a compelling case study in substituent effects. The carbon-iodine bond is a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the construction of complex molecular architectures.[1] Simultaneously, the isopropyl and iodo groups exert opposing electronic effects on the ring, directly impacting the molecule's reactivity, stability, and, critically, its ionization state at physiological pH. This guide provides the foundational knowledge required to leverage these properties effectively.

Analysis of Electronic Structure and Substituent Effects

The electronic landscape of 4-isopropyl-5-iodo-1H-imidazole is a direct consequence of the interplay between the inherent aromaticity of the imidazole ring and the inductive and resonance effects of its substituents.

  • The 1H-Imidazole Core: The imidazole ring is a five-membered aromatic heterocycle with six π-electrons, rendering it a stable system.[5] The electron density is not uniformly distributed, which gives rise to a significant dipole moment and its characteristic chemical behavior.[2][5]

  • The 4-isopropyl Group (-CH(CH₃)₂): As a secondary alkyl group, the isopropyl substituent is a classic electron-donating group (EDG) . Its primary influence is a positive inductive effect (+I), where it pushes electron density through the sigma bonds into the imidazole ring. This effect increases the electron density of the aromatic system, influencing its basicity and reactivity.

  • The 5-iodo Group (-I): The electronic character of the iodo group is more complex, exhibiting dual effects:

    • Negative Inductive (-I) Effect: As a halogen, iodine is more electronegative than carbon, leading it to withdraw electron density from the ring through the sigma bond framework.[6]

    • Weak Positive Mesomeric (+M) Effect: The lone pairs on the iodine atom's 5p orbital can be delocalized into the aromatic π-system. However, this resonance effect is weak due to the significant size and energy mismatch between the iodine 5p and carbon 2p orbitals.[6]

For halogens, the electron-withdrawing inductive effect generally outweighs the weaker resonance effect, classifying the iodo group as a net electron-withdrawing group (EWG) and a deactivator in electrophilic aromatic substitution.[6] The interplay of these opposing forces—the "push" from the isopropyl group and the "pull" from the iodo group—determines the molecule's overall electronic character.

G start Define Molecular Structure opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq check Check for Imaginary Frequencies freq->check check->opt Imaginary Freq > 0 (Not a minimum) prop Single-Point Energy & Property Calculation check->prop No Imaginary Freq (Stable structure) homo_lumo HOMO/LUMO Analysis prop->homo_lumo mep Electrostatic Potential (MEP) Mapping prop->mep end Final Properties homo_lumo->end mep->end

Standard workflow for DFT-based property calculation.
Predicted Electronic Property Trends

The following table summarizes the expected trends in electronic properties when moving from the parent 1H-imidazole to the substituted derivative.

Property1H-Imidazole (Reference)4-isopropyl-1H-imidazole (Predicted)4-isopropyl-5-iodo-1H-imidazole (Predicted)Rationale for Change
HOMO Energy Baseline ValueHigher (Less Negative)Lower than Isopropyl-SubstitutedThe +I effect of isopropyl destabilizes the HOMO, raising its energy. The -I effect of iodine stabilizes the HOMO, lowering its energy.
LUMO Energy Baseline ValueSimilar to BaselineLowerThe electron-withdrawing iodine atom stabilizes the LUMO, making the molecule a better electron acceptor.
HOMO-LUMO Gap Baseline ValueSmallerSmallestThe combination of a raised HOMO and lowered LUMO results in a reduced energy gap, suggesting increased reactivity compared to the parent imidazole.
Dipole Moment ~3.6 D [2][5]HigherHighestBoth substituents break the molecule's symmetry and introduce significant charge polarization, leading to a larger net dipole moment.

pKa Values and Their Importance in Drug Development

The acid dissociation constant (pKa) is a critical parameter that dictates the ionization state of a molecule at a given pH. For drug candidates, the pKa influences solubility, membrane permeability, and the nature of interactions with the biological target. [4][7] For imidazole, two pKa values are relevant:

  • pKa of the Conjugate Acid (pKaH): This refers to the equilibrium between the protonated imidazolium cation and the neutral imidazole. For the parent 1H-imidazole, this value is approximately 7.0 . [8]This is the most important pKa for physiological applications, as it determines the ratio of charged to uncharged species at pH 7.4.

  • pKa of the N-H Proton: This refers to the deprotonation of the neutral imidazole to form the imidazolate anion. This is a much weaker acid, with a pKa of approximately 14.5 . [4]

Predicting the pKa of 4-isopropyl-5-iodo-1H-imidazole

Substituents modulate the basicity of the sp² nitrogen atom (N-3 in the 1H-tautomer), which directly alters the pKaH.

  • Effect of the Isopropyl Group: As an electron-donating group, it increases the electron density on the imidazole ring, making the nitrogen lone pair more available for protonation. This increases basicity , which corresponds to a higher pKaH value .

  • Effect of the Iodo Group: As a net electron-withdrawing group, it decreases the electron density on the ring, making the nitrogen less basic. This decreases basicity , leading to a lower pKaH value .

The final pKaH of 4-isopropyl-5-iodo-1H-imidazole will be a balance of these two opposing effects. Based on typical Hammett substituent constants, the electron-withdrawing effect of iodine is generally stronger than the donating effect of an isopropyl group. Therefore, it is predicted that the pKaH of the substituted compound will be slightly lower than that of unsubstituted imidazole.

CompoundReported/Predicted pKaHElectronic Influence
1H-Imidazole~7.0 [8]Reference
4-Methylimidazole~7.5+I effect of methyl group increases basicity.
4-Iodo-1H-imidazolePredicted < 7.0-I effect of iodo group decreases basicity.
4-isopropyl-5-iodo-1H-imidazole Predicted: 6.5 - 7.0 The stronger -I effect of iodine likely outweighs the +I effect of the isopropyl group, resulting in a slight net decrease in basicity.

Experimental Protocol for pKa Determination

While computational predictions are valuable, experimental validation is the gold standard. Potentiometric titration is a highly reliable and widely used method for determining pKa values. [7][9][10]

Principle of Potentiometric Titration

A solution of the compound is titrated with a standardized strong acid or base. The pH of the solution is monitored with a calibrated pH electrode as a function of the volume of titrant added. The pKa is determined from the resulting titration curve as the pH at which the compound is exactly half-ionized (the half-equivalence point). [10]

G cluster_prep 1. Preparation cluster_titration 2. Titration cluster_analysis 3. Data Analysis prep_sol Prepare Analyte Solution (Known Concentration) titrate Add Titrant in Small Aliquots prep_sol->titrate prep_titrant Standardize Titrant (e.g., 0.1M HCl) prep_titrant->titrate calibrate Calibrate pH Meter (with pH 4, 7, 10 buffers) measure Record pH and Volume Added calibrate->measure titrate->measure plot Plot Titration Curve (pH vs. Titrant Volume) measure->plot stir Maintain Constant Stirring & Temperature find_ep Determine Equivalence Point (e.g., 1st/2nd Derivative) plot->find_ep calc_pka Calculate pKa (pH at half-equivalence point) find_ep->calc_pka

Sources

Protocols & Analytical Methods

Method

Regioselective N-Alkylation of 4-Isopropyl-5-iodo-1H-imidazole: Mechanistic Insights and Optimized Protocols

Executive Summary The regioselective N-alkylation of highly substituted imidazoles is a recurring challenge in the synthesis of advanced pharmaceutical intermediates, such as BRD4 bromodomain inhibitors and P2X3 antagoni...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The regioselective N-alkylation of highly substituted imidazoles is a recurring challenge in the synthesis of advanced pharmaceutical intermediates, such as BRD4 bromodomain inhibitors and P2X3 antagonists. 4-Isopropyl-5-iodo-1H-imidazole presents a unique synthetic hurdle due to its asymmetric 4,5-disubstitution, which typically yields a mixture of regioisomers upon functionalization.

This application note provides a comprehensive, self-validating framework for steering the regiochemical outcome of this specific building block. By manipulating the kinetic (steric) and thermodynamic (electronic) parameters of the reaction environment, chemists can predictably control the N1 vs. N3 alkylation ratio.

Mechanistic Rationale: The Steric vs. Electronic Dichotomy

In solution, 4-isopropyl-5-iodo-1H-imidazole exists as a rapidly equilibrating mixture of tautomers. When deprotonated to form the imidazolide anion, the two nitrogen atoms exhibit distinct reactivity profiles governed by opposing forces:

  • Steric Hindrance (Kinetic Control): The isopropyl group originally at C4 is highly sterically demanding (A-value ≈ 2.15 kcal/mol) compared to the iodine atom at C5 (A-value ≈ 0.43 kcal/mol). Consequently, the nitrogen adjacent to the iodine is significantly more accessible to incoming electrophiles. Under kinetic conditions, alkylation heavily favors this position, yielding 1-alkyl-5-iodo-4-isopropyl-1H-imidazole .

  • Electronic Effects (Thermodynamic Control): Iodine exerts a strong inductive electron-withdrawing effect (-I), which depletes electron density from its adjacent nitrogen. Conversely, the alkyl isopropyl group is electron-donating (+I), enriching its adjacent nitrogen and making it intrinsically more nucleophilic. Under thermodynamic conditions, the reaction can be shifted to favor the electronically richer nitrogen, yielding 1-alkyl-4-iodo-5-isopropyl-1H-imidazole .

(Note: IUPAC nomenclature dictates that the alkylated nitrogen is designated as N1, resulting in a renumbering of the C4/C5 positions depending on which nitrogen is attacked).

Reaction Workflow & Regioselectivity Logic

MechanismLogic SM 4-Isopropyl-5-iodo-1H-imidazole (Tautomeric Anion) Path1 Kinetic Control (NaH, THF, 0°C) SM->Path1 Path2 Electronic Control (K2CO3, DMF, 80°C) SM->Path2 Steric Steric Pathway Avoids bulky i-Pr group Path1->Steric Electronic Electronic Pathway Favors more nucleophilic N Path2->Electronic Regio1 1-Alkyl-5-iodo-4-isopropyl-1H-imidazole (Alkyl adjacent to Iodine) Steric->Regio1 Major Product Regio2 1-Alkyl-4-iodo-5-isopropyl-1H-imidazole (Alkyl adjacent to i-Pr) Electronic->Regio2 Major / Mixed

Logic flowchart for directing N-alkylation in 4-isopropyl-5-iodo-1H-imidazole.

Comparative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the resulting regiochemical distribution.

Base SystemSolventTemperatureElectrophileDominant ControlMajor RegioisomerApprox. Ratio (Iodo-adjacent : iPr-adjacent)
NaH (1.2 eq)THF0 °C to RTMeIKinetic / Steric1-Alkyl-5-iodo...85 : 15
K₂CO₃ (2.0 eq)DMF80 °CMeIThermo / Electronic1-Alkyl-4-iodo...40 : 60
Cs₂CO₃ (1.5 eq)MeCN60 °CBnBrKinetic / Steric1-Alkyl-5-iodo...75 : 25
DEAD / PPh₃ THF0 °C to RTMeOHKinetic / Steric1-Alkyl-5-iodo...>90 : 10

Validated Experimental Protocols

Protocol A: Kinetically Controlled Alkylation (Steric-Driven)

Objective: Maximize the formation of 1-alkyl-5-iodo-4-isopropyl-1H-imidazole. Causality: Utilizing Sodium Hydride (NaH) in Tetrahydrofuran (THF) generates a tight ion pair. At low temperatures, the reaction is strictly kinetically controlled, forcing the incoming electrophile to attack the least sterically hindered nitrogen.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Deprotonation: Suspend NaH (60% dispersion in mineral oil, 1.2 equiv., 1.2 mmol) in anhydrous THF (5.0 mL). Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve 4-isopropyl-5-iodo-1H-imidazole (1.0 equiv., 1.0 mmol) in anhydrous THF (2.0 mL). Add this solution dropwise to the NaH suspension over 10 minutes. Stir at 0 °C for 30 minutes until H₂ evolution ceases.

  • Alkylation: Add the alkyl halide (e.g., Methyl Iodide, 1.1 equiv., 1.1 mmol) dropwise. Maintain the reaction at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature (RT) for an additional 2 hours.

  • Quench & Workup: Carefully quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 90:10 to 60:40) to isolate the major isomer.

Protocol B: Thermodynamically Shifted Alkylation (Electronic-Driven)

Objective: Shift the product distribution toward 1-alkyl-4-iodo-5-isopropyl-1H-imidazole. Causality: Using a weaker base (K₂CO₃) in a highly polar aprotic solvent (DMF) at elevated temperatures promotes a more dissociated imidazolide anion. This allows the intrinsic nucleophilicity of the electron-rich nitrogen to compete effectively against steric barriers.

Step-by-Step Methodology:

  • Preparation: In a dry 20 mL reaction vial, combine 4-isopropyl-5-iodo-1H-imidazole (1.0 equiv., 1.0 mmol) and finely powdered anhydrous K₂CO₃ (2.0 equiv., 2.0 mmol).

  • Solvent: Add anhydrous DMF (10.0 mL) to achieve a 0.1 M concentration. Stir the suspension at RT for 15 minutes.

  • Alkylation: Add the alkyl halide (1.2 equiv., 1.2 mmol) in one rapid portion.

  • Heating: Seal the vial and heat the reaction mixture to 80 °C, stirring vigorously for 12–16 hours. Monitor by LC-MS for complete consumption of the starting material.

  • Workup: Cool to RT and dilute the mixture with deionized water (50 mL) to dissolve inorganic salts. Extract with Diethyl Ether or EtOAc (3 × 20 mL).

  • Purification: Wash the combined organic layers extensively with water (3 × 20 mL) and brine to remove residual DMF. Dry over Na₂SO₄, concentrate, and separate the regioisomers via high-resolution silica gel chromatography.

Self-Validating Analytical Framework

To ensure absolute trustworthiness of the experimental outcome, the isolated regioisomers must be subjected to an internal self-validation check using 2D Nuclear Overhauser Effect Spectroscopy (NOESY).

  • Validation of the Steric Product (1-alkyl-5-iodo-4-isopropyl-1H-imidazole):

    • Observation: The N-alkyl protons (e.g., N-CH₃) will show NO NOE correlation with the isopropyl methine or methyl protons. They are physically separated by the large iodine atom at C5.

  • Validation of the Electronic Product (1-alkyl-4-iodo-5-isopropyl-1H-imidazole):

    • Observation: The N-alkyl protons will exhibit a strong NOE cross-peak with the isopropyl methine/methyl protons, confirming their spatial proximity (ortho-relationship) on the imidazole ring.

References

  • Title: Discovery of the First BRD4 Second Bromodomain (BD2)-Selective Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: A concise and regioselective synthesis of 1-alkyl-4-imidazolecarboxylates Source: Organic Letters (PubMed) URL: [Link]

Application

Application Note: Grignard Reagent Formation from 4-Isopropyl-5-iodo-1H-imidazole via Halogen-Metal Exchange

Strategic Overview Substituted imidazoles, particularly 4-isopropyl-1H-imidazole derivatives, are highly privileged scaffolds in modern drug discovery. They are frequently utilized in the synthesis of epigenetic modulato...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview

Substituted imidazoles, particularly 4-isopropyl-1H-imidazole derivatives, are highly privileged scaffolds in modern drug discovery. They are frequently utilized in the synthesis of epigenetic modulators, such as 1[1], and structurally complex 2[2]. Functionalization at the C5 position is most efficiently achieved via halogen-metal exchange[3]. However, the presence of the acidic N-H proton (pKa ~ 14) in unprotected 1H-imidazoles presents a significant stoichiometric and mechanistic hurdle, requiring specialized organometallic techniques to prevent premature quenching of the reactive Grignard intermediate[4].

Mechanistic Causality: The Double-Magnesiation Strategy

Direct treatment of 4-isopropyl-5-iodo-1H-imidazole with a single equivalent of an alkyl Grignard reagent will merely deprotonate the N-H bond, leaving the C5-iodine intact. To achieve functionalization without resorting to extraneous protecting groups, a sequential double-magnesiation strategy is strictly required[5].

  • Step 1: Sacrificial Deprotonation. A highly atom-economical and less nucleophilic reagent, such as methylmagnesium chloride (MeMgCl), is deployed first. It acts exclusively as a base, deprotonating the imidazole nitrogen to form a magnesium imidazolide. This step is visually confirmed by the5[5].

  • Step 2: Halogen-Metal Exchange. Following deprotonation, the actual iodine-magnesium exchange is executed using Knochel's Turbo-Grignard reagent (iPrMgCl·LiCl). The incorporation of lithium chloride is critical; it breaks up the unreactive polymeric magnesium aggregates inherent in standard THF solutions, forming a highly reactive monomeric complex that drastically 6[6]. This allows the reaction to proceed efficiently at ambient temperature.

Reaction Workflow Visualization

G SM 4-Isopropyl-5-iodo-1H-imidazole (Unprotected N-H) Step1 Deprotonation (1.05 eq MeMgCl, 0 °C) SM->Step1 Int1 Magnesium Imidazolide (N-Mg Cl) Step1->Int1 Methane Gas Evolution Step2 Halogen-Metal Exchange (1.1 eq iPrMgCl·LiCl, 25 °C) Int1->Step2 Int2 Di-Magnesiated Grignard (N-Mg Cl, C5-Mg Cl·LiCl) Step2->Int2 Isopropyl Iodide Formation Step3 Electrophilic Trapping (E+, e.g., R-CHO) Int2->Step3 Prod C5-Functionalized 4-Isopropyl-1H-imidazole Step3->Prod C-C Bond Formation

Figure 1: Sequential double-magnesiation workflow for unprotected 4-isopropyl-5-iodo-1H-imidazole.

Quantitative Optimization Data

The choice of reagents and temperature dictates the success of the exchange. Table 1 summarizes the optimization landscape for generating the C5-Grignard species.

EntryDeprotonating Base (eq)Exchange Reagent (eq)Temp (°C)Time (h)Conversion to C5-Grignard (%)
1MeMgCl (1.05)iPrMgCl (1.1)02< 45%
2MeMgCl (1.05)iPrMgCl (1.1)252~ 70%
3 MeMgCl (1.05) iPrMgCl·LiCl (1.1) 25 2 > 98%
4NoneiPrMgCl·LiCl (2.1)252~ 85% (Alkylation byproducts)

Data Synthesis: Entry 3 represents the optimal conditions. Entry 4 demonstrates that while using excess Turbo-Grignard works, it generates excess isopropyl iodide which can lead to undesired N-alkylation side reactions.

Step-by-Step Experimental Protocol

Reagents & Equipment:

  • 4-Isopropyl-5-iodo-1H-imidazole (1.0 equiv, rigorously dried under high vacuum)

  • Methylmagnesium chloride (MeMgCl, 3.0 M in THF, 1.05 equiv)

  • Isopropylmagnesium chloride lithium chloride complex (iPrMgCl·LiCl, 1.3 M in THF, 1.10 equiv)

  • Anhydrous THF (Sure/Seal™)

  • Oven-dried Schlenk flask equipped with a magnetic stir bar and an argon/nitrogen line.

Procedure:

  • Preparation: Charge the Schlenk flask with 4-isopropyl-5-iodo-1H-imidazole (10.0 mmol). Evacuate and backfill the flask with Argon three times to ensure an inert atmosphere.

  • Solvation: Inject anhydrous THF (20 mL) to achieve a 0.5 M concentration. Cool the clear solution to 0 °C using an ice-water bath.

  • N-Deprotonation: Dropwise add MeMgCl (3.5 mL, 10.5 mmol, 1.05 equiv) over 5 to 10 minutes. Causality: The slow addition controls the exothermic acid-base reaction. Vigorous bubbling will be observed as methane gas is liberated[5]. Stir the mixture at 0 °C for 15 minutes to ensure complete deprotonation.

  • Halogen-Metal Exchange: To the resulting suspension, add iPrMgCl·LiCl (8.5 mL, 11.0 mmol, 1.10 equiv) dropwise at 0 °C. Once the addition is complete, remove the ice bath and allow the reaction to warm to 25 °C.

  • Maturation: Stir the off-white suspension at 25 °C for 2.0 to 2.5 hours. Causality: The elevated temperature (relative to traditional cryogenic organolithium chemistry) is required to drive the I/Mg exchange to completion, facilitated by the LiCl-mediated deaggregation of the Grignard complex[6].

  • Electrophilic Trapping: The di-magnesiated intermediate is now ready. Cool the mixture back to 0 °C or -20 °C (depending on electrophile reactivity) and add the desired electrophile (e.g., an aldehyde, ketone, or acyl chloride) dropwise.

Analytical Validation & Troubleshooting

To ensure the protocol operates as a self-validating system, the formation of the Grignard reagent must be confirmed prior to adding the valuable electrophile.

  • Validation Aliquot: Withdraw a 0.1 mL aliquot of the reaction mixture using a dry syringe and quench it directly into a GC/LC vial containing 0.5 mL of D₂O.

  • Analysis: Extract the quenched mixture with 0.5 mL of ethyl acetate. Analyze the organic layer via LC-MS or ¹H NMR.

  • Success Criteria: Complete disappearance of the starting material mass/signals. The LC-MS should show a mass corresponding to 4-isopropyl-1H-imidazole-5-d₁ (M+H = 112.1 m/z), confirming that the C5-magnesium species was successfully formed and subsequently deuterated. If starting material remains, the I/Mg exchange is incomplete; verify the titer of the iPrMgCl·LiCl reagent or extend the maturation time.

References

  • [3] Title: Total syntheses of isonaamine C and isonaamidine E | Source: nih.gov | URL: 3

  • [2] Title: New Methods of Imidazole Functionalization – From Imidazole to Marine Alkaloids | Source: thieme-connect.de | URL: 2

  • [4] Title: 4 - Organic Syntheses Procedure | Source: orgsyn.org | URL: 4

  • [5] Title: Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one | Source: orgsyn.org | URL: 5

  • [6] Title: ChemInform Abstract: Full Functionalization of the Imidazole Scaffold by Selective Metalation and Sulfoxide/Magnesium Exchange | Source: researchgate.net | URL: 6

  • [1] Title: Discovery of the First BRD4 Second Bromodomain (BD2)-Selective Inhibitors | Source: acs.org | URL: 1

Sources

Method

Application Notes and Protocols for Sonogashira Coupling of 4-isopropyl-5-iodo-1H-imidazole Derivatives

Introduction: The Strategic Importance of Alkynyl-Imidazoles in Modern Drug Discovery The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its abil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Alkynyl-Imidazoles in Modern Drug Discovery

The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in a variety of biological interactions. The introduction of an alkynyl moiety onto this heterocyclic core via the Sonogashira cross-coupling reaction represents a powerful strategy in drug development. This transformation not only allows for the extension of the molecular framework and exploration of new binding interactions but also provides a versatile chemical handle for further functionalization through click chemistry or other alkyne-based transformations.[1] The 4-isopropyl-5-iodo-1H-imidazole is a particularly valuable starting material, offering a sterically defined and electronically rich scaffold for the introduction of diverse alkynyl groups.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimal conditions and detailed protocols for the Sonogashira coupling of 4-isopropyl-5-iodo-1H-imidazole derivatives. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters influencing its success, and provide step-by-step procedures for both classical and copper-free reaction conditions.

Mechanistic Considerations: A Tale of Two Catalytic Cycles

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] It is typically catalyzed by a palladium(0) complex and, in its classical form, a copper(I) co-catalyst.[2] The reaction proceeds through two interconnected catalytic cycles: the palladium cycle and the copper cycle.

The Palladium Cycle: The primary catalytic cycle involves the palladium center. It begins with the oxidative addition of the iodo-imidazole to a Pd(0) species, forming a Pd(II)-imidazole complex. This is followed by a transmetalation step where the alkynyl group is transferred from the copper acetylide (generated in the copper cycle) to the palladium complex. The final step is reductive elimination, which forms the desired alkynyl-imidazole product and regenerates the Pd(0) catalyst.

The Copper Cycle: The role of the copper(I) co-catalyst is to facilitate the deprotonation of the terminal alkyne by the amine base, forming a copper acetylide intermediate. This species is more nucleophilic than the corresponding terminal alkyne, which accelerates the transmetalation step with the palladium complex.

While the copper co-catalyst significantly enhances the reaction rate, it can also lead to the undesirable formation of alkyne homocoupling products (Glaser coupling), particularly in the presence of oxygen.[2] This has led to the development of copper-free Sonogashira protocols, which are also discussed in this guide.

Key Reaction Parameters and Their Optimization

The success of the Sonogashira coupling of 4-isopropyl-5-iodo-1H-imidazole is contingent on the careful selection and optimization of several key parameters. The imidazole moiety, with its potentially coordinating nitrogen atoms and acidic N-H proton, introduces specific considerations that must be addressed.

1. Catalyst System: The Heart of the Reaction

  • Palladium Source: The choice of the palladium precatalyst is crucial. Commonly used and effective catalysts for this transformation include bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[2][3] Pd(PPh₃)₂Cl₂ is often preferred due to its higher stability and ease of handling. Catalyst loading typically ranges from 1-5 mol%.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst.[2] Its loading is typically 1-2 times that of the palladium catalyst. It is essential to use high-purity CuI to avoid inhibition of the reaction.

  • Ligands: Phosphine ligands, such as triphenylphosphine (PPh₃), are integral to the stability and reactivity of the palladium catalyst. In many cases, the palladium precatalyst already contains the necessary ligands. However, for challenging couplings, the addition of further ligands can be beneficial. N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives to phosphines, offering high stability and catalytic activity.[4]

2. The Role of the Base: More Than Just a Proton Scavenger

The base plays a multifaceted role in the Sonogashira coupling. It neutralizes the hydrogen iodide formed during the reaction, deprotonates the terminal alkyne to form the reactive acetylide species, and can influence the solubility of the reaction components.

  • Amine Bases: Liquid amine bases such as triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are most commonly employed.[5] They often serve as both the base and a co-solvent. The basicity of the amine can impact the reaction rate, with stronger bases generally leading to faster reactions. However, excessively strong bases can promote side reactions.

  • Inorganic Bases: In some protocols, particularly in copper-free systems or when using polar solvents, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective.[6]

3. Solvent System: Creating the Right Environment

The choice of solvent is critical for ensuring the solubility of all reactants and catalysts.

  • Aprotic Solvents: Tetrahydrofuran (THF) is a widely used solvent for Sonogashira couplings.[1] It is often used in combination with the amine base (e.g., a 2:1 mixture of THF:Et₃N).[1] Other common aprotic solvents include dimethylformamide (DMF) and acetonitrile.

  • Protic Solvents: While less common for this specific substrate, reactions in protic solvents or aqueous media have been developed for other systems, often with the aid of specific ligands to enhance catalyst stability.

4. Reaction Temperature and Time: Controlling the Kinetics

The reaction temperature significantly influences the rate of the Sonogashira coupling.

  • Temperature: Reactions involving reactive iodo-imidazoles can often proceed at room temperature.[1] However, for less reactive alkynes or to drive the reaction to completion, moderate heating (40-80 °C) is often necessary.[1]

  • Reaction Time: The reaction time can vary from a few hours to overnight. Progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the point of completion.

5. The Imidazole N-H Proton: To Protect or Not to Protect?

The acidic proton on the imidazole ring can be deprotonated by the amine base. While this can sometimes lead to side reactions or affect the electronic properties of the imidazole, many Sonogashira couplings on N-H containing heterocycles proceed efficiently without protection.[1][4] For the 4-isopropyl-5-iodo-1H-imidazole substrate, protection is generally not required under standard conditions. However, if issues with yield or side product formation are encountered, N-protection (e.g., with a Boc or SEM group) can be considered.

Data Presentation: Summary of Optimized Conditions

The following table summarizes typical reaction conditions for the Sonogashira coupling of 4-isopropyl-5-iodo-1H-imidazole with a generic terminal alkyne.

ParameterConditionRationale
Palladium Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)Good stability and reactivity.[1]
Copper Co-catalyst CuI (4-10 mol%)Accelerates the reaction by forming the copper acetylide.[1]
Base Triethylamine (Et₃N)Acts as base and co-solvent.[1]
Solvent THF / Et₃N (2:1 v/v)Good solubility for reactants and catalysts.[1]
Alkyne Stoichiometry 1.1 - 1.5 equivalentsA slight excess ensures complete consumption of the iodo-imidazole.
Temperature Room Temperature to 60 °CBalances reaction rate and stability of reactants.[1]
Atmosphere Inert (Argon or Nitrogen)Prevents oxidative homocoupling of the alkyne.

Experimental Protocols

Protocol 1: Classical Copper-Cocatalyzed Sonogashira Coupling

This protocol describes a standard procedure for the coupling of 4-isopropyl-5-iodo-1H-imidazole with a terminal alkyne using a palladium/copper co-catalyst system.

Materials:

  • 4-isopropyl-5-iodo-1H-imidazole (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.03 equiv)

  • CuI (0.06 equiv)

  • Anhydrous THF

  • Triethylamine (Et₃N)

  • Argon or Nitrogen gas

  • Schlenk flask or similar reaction vessel

  • Standard laboratory glassware

  • Silica gel for column chromatography

Workflow Diagram:

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Add iodo-imidazole, Pd catalyst, and CuI to a dry Schlenk flask. prep2 Evacuate and backfill with Argon (3x). prep1->prep2 prep3 Add anhydrous THF and Et3N. prep2->prep3 prep4 Stir at room temperature for 15 min. prep3->prep4 react1 Add terminal alkyne dropwise. prep4->react1 react2 Heat to 40-60 °C (if necessary). react1->react2 react3 Monitor reaction by TLC or LC-MS. react2->react3 workup1 Cool to room temperature. react3->workup1 workup2 Filter through celite. workup1->workup2 workup3 Concentrate in vacuo. workup2->workup3 workup4 Purify by column chromatography. workup3->workup4

Caption: Workflow for the classical Sonogashira coupling.

Procedure:

  • To a dry Schlenk flask, add 4-isopropyl-5-iodo-1H-imidazole (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.06 equiv).

  • Evacuate the flask and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous THF and Et₃N in a 2:1 ratio (v/v) via syringe.

  • Stir the resulting suspension at room temperature for 15 minutes.

  • Slowly add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Stir the reaction at room temperature or heat to 40-60 °C. Monitor the progress of the reaction by TLC or LC-MS until the starting iodo-imidazole is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues.

  • Wash the celite pad with additional ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 4-isopropyl-5-alkynyl-1H-imidazole.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol provides an alternative for substrates that are sensitive to copper salts or to avoid the formation of homocoupling byproducts.

Materials:

  • 4-isopropyl-5-iodo-1H-imidazole (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Anhydrous DMF

  • Diisopropylethylamine (DIPEA)

  • Argon or Nitrogen gas

  • Schlenk flask or similar reaction vessel

  • Standard laboratory glassware

  • Silica gel for column chromatography

Workflow Diagram:

Copper_Free_Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Add iodo-imidazole and Pd catalyst to a dry Schlenk flask. prep2 Evacuate and backfill with Argon (3x). prep1->prep2 prep3 Add anhydrous DMF and DIPEA. prep2->prep3 react1 Add terminal alkyne. prep3->react1 react2 Heat to 60-80 °C. react1->react2 react3 Monitor reaction by TLC or LC-MS. react2->react3 workup1 Cool to room temperature. react3->workup1 workup2 Partition between water and ethyl acetate. workup1->workup2 workup3 Dry organic layer and concentrate. workup2->workup3 workup4 Purify by column chromatography. workup3->workup4

Caption: Workflow for the copper-free Sonogashira coupling.

Procedure:

  • To a dry Schlenk flask, add 4-isopropyl-5-iodo-1H-imidazole (1.0 equiv) and Pd(PPh₃)₄ (0.05 equiv).

  • Evacuate the flask and backfill with argon or nitrogen gas. Repeat this cycle three times.

  • Add anhydrous DMF and DIPEA via syringe.

  • Add the terminal alkyne (1.5 equiv).

  • Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed as indicated by TLC or LC-MS analysis.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the pure product.

Troubleshooting and Key Considerations

  • Low or No Conversion:

    • Catalyst Inactivation: Ensure that the palladium catalyst is active and that the reaction is performed under strictly anaerobic conditions.

    • Insufficiently Pure Reagents: Use high-purity CuI and dry, degassed solvents.

    • Low Temperature: Consider increasing the reaction temperature.

  • Formation of Homocoupling Product (Glaser Coupling):

    • Oxygen Contamination: Ensure a thoroughly inert atmosphere.

    • Switch to Copper-Free Conditions: If homocoupling is a persistent issue, utilize Protocol 2.

  • Multiple Products:

    • Side Reactions of the Alkyne: Ensure the alkyne is stable under the reaction conditions.

    • Reactions on the Imidazole Ring: While unlikely for this substrate, consider N-protection if unidentifiable byproducts are formed.

Conclusion

The Sonogashira coupling of 4-isopropyl-5-iodo-1H-imidazole derivatives is a robust and versatile method for the synthesis of novel alkynyl-imidazoles. By carefully controlling the reaction parameters, particularly the choice of catalyst, base, and solvent, high yields of the desired products can be achieved. Both classical copper-cocatalyzed and copper-free protocols offer viable routes, with the choice depending on the specific substrate and the desired purity of the final compound. The protocols and insights provided in this guide are intended to serve as a strong foundation for the successful application of this important transformation in the pursuit of new therapeutic agents.

References

  • Synthesis of 1,5‐disubstituted‐2,4‐bis‐alkynylated imidazoles 4 by Sonogashira coupling reaction. (2010). ResearchGate. Available at: [Link]

  • Pd/Ligand-Free Synthesis of 2-Alkynylated Pyrano[4,3-d]imidazol-4-ones via One-Pot Cu-Mediated Tandem Sonogashira Coupling/Regioselective 6-endo-dig Oxacyclization Reaction. (2025). Molecules, 30(15), 3485. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Available at: [Link]

  • Sonogashira coupling. (2023). In Wikipedia. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. (2019). Catalysts, 10(1), 25. Available at: [Link]

  • Formal Inverse Sonogashira Reaction: Direct Alkynylation of Arenes and Heterocycles with Alkynyl Halides. (2011). Angewandte Chemie International Edition, 50(36), 8264-8284. Available at: [Link]

  • Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. (2013). ResearchGate. Available at: [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). Catalysts, 10(4), 443. Available at: [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2025). Catalysts, 15(12), 1567. Available at: [Link]

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. (2021). Semantic Scholar. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). RSC Advances, 13(7), 4823-4834. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing oxidation and degradation of 4-isopropyl-5-iodo-1H-imidazole during long-term storage

Welcome to the Technical Support and Troubleshooting Center for 4-isopropyl-5-iodo-1H-imidazole . As a halogenated heterocycle, this compound presents unique handling challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for 4-isopropyl-5-iodo-1H-imidazole .

As a halogenated heterocycle, this compound presents unique handling challenges. The electron-rich nature of the imidazole ring combined with the photolabile carbon-iodine (C-I) bond makes it highly susceptible to both oxidative and photolytic degradation. This guide is designed for researchers and drug development professionals to diagnose degradation issues, implement preventative storage strategies, and recover compromised material.

Part 1: Mechanistic Diagnostic Hub (FAQs)

Q1: My 4-isopropyl-5-iodo-1H-imidazole powder has shifted from an off-white color to a yellowish-brown. Is the batch ruined? A1: Not necessarily, but it requires immediate remediation. The yellow/brown discoloration is the visual manifestation of molecular iodine ( I2​ ) formation. This occurs due to the photolytic homolytic cleavage of the weak C-I bond when exposed to ambient UV or visible light[1]. Upon photon absorption, the C-I bond breaks to generate highly reactive iodine radicals ( I∙ ), which rapidly recombine to form I2​ [2]. While the presence of I2​ acts as a catalyst for further degradation, the bulk of your material may still be intact. You can rescue this batch using the Iodine Scrubbing Protocol detailed in Part 3.

Q2: I stored the compound in a -20°C freezer, but NMR analysis still shows degradation peaks and loss of assay purity after 6 months. Why did cold storage fail? A2: Cold storage slows down thermal degradation, but it does not arrest oxidation if oxygen and moisture are present in the vial's headspace. The imidazole ring is electron-rich and vulnerable to oxidation[3]. Furthermore, repeated freeze-thaw cycles without proper atmospheric control cause condensation. Moisture facilitates the hydrolysis of the compound and accelerates auto-oxidation. To prevent this, the compound must be stored under a strict inert gas blanket (Argon or Nitrogen)[4].

Q3: We are observing inconsistent yields in downstream Suzuki-Miyaura cross-coupling reactions using this intermediate. Could storage be the culprit? A3: Yes. The degradation products of 4-isopropyl-5-iodo-1H-imidazole—specifically free iodine ( I2​ ) and oxidized imidazole species—are notorious for poisoning palladium catalysts. Free iodine can oxidatively add to the active Pd(0) species, forming inactive Pd(II) complexes and stalling the catalytic cycle. Ensuring your starting material is >98% pure and free of I2​ is critical for reproducible cross-coupling kinetics.

Part 2: Degradation Pathways & Quantitative Storage Data

To effectively protect the molecule, we must map its primary vulnerability: the photolytic degradation pathway.

Photodegradation A 4-isopropyl-5-iodo-1H-imidazole B Photon Absorption (UV/Vis Light) A->B C Homolytic C-I Cleavage B->C D Iodine Radical (I•) C->D E Imidazole Radical C->E F Molecular Iodine (I2) (Yellow/Brown) D->F Recombination G Oxidative Byproducts E->G O2 Exposure

Caption: Photolytic degradation pathway of 4-isopropyl-5-iodo-1H-imidazole via C-I bond cleavage.

Quantitative Storage Stability Matrix

The following table synthesizes the degradation rates of 4-isopropyl-5-iodo-1H-imidazole under various environmental conditions to guide your laboratory practices.

Storage ConditionContainer TypeAtmosphereEst. Degradation RateShelf-Life (Purity >98%)Primary Degradation Risk
25°C (Ambient) Clear GlassAir~5.0% / week< 1 MonthRapid photolysis, oxidation
25°C (Ambient) Amber GlassAir~1.0% / week2-3 MonthsThermal degradation, oxidation
4°C (Fridge) Amber GlassAir~2.0% / month6 MonthsCondensation-induced hydrolysis
-20°C (Freezer) Amber GlassArgon< 0.1% / month> 24 Months Minimal (Optimal Conditions)

Part 3: Validated Standard Operating Procedures (SOPs)

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each procedure includes a physical or chemical checkpoint to confirm the step was executed successfully.

Protocol A: Iodine Scrubbing & Material Rescue

Use this protocol to recover material that has yellowed/browned due to I2​ formation.

  • Dissolution: Dissolve the discolored 4-isopropyl-5-iodo-1H-imidazole in a suitable organic solvent (e.g., Ethyl Acetate) at a concentration of 0.1 M.

  • Reduction Wash: Transfer the organic layer to a separatory funnel. Add an equal volume of 5% w/v aqueous Sodium Thiosulfate ( Na2​S2​O3​ ).

    • Causality: Sodium thiosulfate acts as a mild reducing agent, specifically targeting molecular iodine ( I2​ ) and reducing it to water-soluble iodide ions ( I− ) without affecting the intact C-I bond of the imidazole.

    • Self-Validation Check: Vigorously shake and let the layers separate. The organic layer must immediately transition from a yellowish-brown tint to completely colorless. If a yellow tint remains, repeat the wash.

  • Purification: Wash the organic layer once with brine to remove residual aqueous salts.

  • Drying: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (rotary evaporation) in a darkened fume hood.

  • Storage: Immediately proceed to Protocol B.

Protocol B: Long-Term Inert Storage Aliquoting

Use this protocol upon receiving bulk material to guarantee >24 months of stability.

StorageWorkflow Start Bulk Material Step1 Transfer to Glovebox Start->Step1 Step2 Aliquot into Amber Vials Step1->Step2 Step3 Purge with Argon Step2->Step3 Step4 Seal with PTFE Caps Step3->Step4 End Store at -20°C Step4->End

Caption: Step-by-step workflow for the long-term inert storage of light-sensitive iodoimidazoles.

  • Vial Preparation: Bake amber glass vials at 120°C for 2 hours to eliminate surface-bound moisture.

  • Transfer: Move the cooled vials and the bulk 4-isopropyl-5-iodo-1H-imidazole into a Nitrogen or Argon-filled glovebox.

  • Aliquoting: Divide the bulk powder into single-use aliquots.

    • Causality: Single-use aliquots prevent the repeated introduction of oxygen and moisture that occurs when a single bulk vial is opened multiple times.

  • Sealing: Seal the vials tightly using caps fitted with PTFE-lined silicone septa.

    • Causality: PTFE provides a chemically inert face to the chemical, while the silicone backing ensures an airtight, self-healing seal.

  • Schlenk Line Purge (If Glovebox is Unavailable): Insert a needle connected to an Argon line through the septum, and a secondary bleed needle to vent. Purge for 60 seconds. Remove the bleed needle first, allow pressure to build slightly, then remove the Argon needle.

    • Self-Validation Check: Submerge the sealed vial briefly in a beaker of water. No bubbles should escape from the septum , confirming a positive-pressure, airtight seal.

  • Storage: Transfer the sealed amber vials to a -20°C freezer.

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for determining purity of 4-isopropyl-5-iodo-1H-imidazole

Title: HPLC Method Validation for Determining Purity of 4-isopropyl-5-iodo-1H-imidazole: A Comparative Guide Introduction As a Senior Application Scientist, I frequently encounter active pharmaceutical ingredients (APIs)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: HPLC Method Validation for Determining Purity of 4-isopropyl-5-iodo-1H-imidazole: A Comparative Guide

Introduction As a Senior Application Scientist, I frequently encounter active pharmaceutical ingredients (APIs) and intermediates that defy generic analytical platforms. 4-isopropyl-5-iodo-1H-imidazole is a prime example. This molecule presents a trifecta of chromatographic challenges:

  • Basic Imidazole Nitrogen (pKa ~6.5): Prone to severe secondary interactions with residual silanols on traditional silica stationary phases, leading to peak tailing.

  • Iodine Substituent: Highly polarizable, introducing significant hydrophobicity and the potential for halogen bonding, which complicates selectivity against des-iodo impurities.

  • Isopropyl Group: Adds steric bulk that influences partitioning kinetics.

To establish a robust purity assay, we cannot rely on a standard low-pH C18 method. This guide objectively compares three chromatographic strategies and details a self-validating analytical protocol compliant with [1] and [2].

Part 1: Comparative Method Development & Causality

When developing a purity method, the causality behind stationary phase and mobile phase selection is paramount. We evaluated three distinct methodologies to overcome the molecule's amphiphilic and basic nature.

  • Method A: Traditional RP-HPLC (C18, Low pH 3.0)

    • Mechanism: Relies on hydrophobic partitioning. At pH 3.0, the imidazole nitrogen is fully protonated.

    • Result: The protonated amine interacts strongly with ionized residual silanols on the traditional C18 silica support. This causes unacceptable peak tailing (USP Tailing > 2.0) and poor resolution from the critical des-iodo impurity.

  • Method B: Phenyl-Hexyl Phase (Low pH 3.0)

    • Mechanism: Utilizes π−π interactions and halogen bonding. The phenyl ring interacts favorably with the polarizable iodine atom.

    • Result: Selectivity between the target molecule and the des-iodo impurity improves dramatically. However, because the mobile phase is still acidic, silanol-induced tailing remains a marginal issue.

  • Method C: High-pH RP-HPLC (BEH C18, pH 9.5) - [Optimal]

    • Mechanism: Ethylene Bridged Hybrid (BEH) particles withstand high pH. At pH 9.5, the imidazole ring is deprotonated (neutral).

    • Result: Ionization is suppressed, completely eliminating silanol interactions. The result is a perfectly symmetrical peak, maximum theoretical plates, and baseline resolution.

Table 1: Quantitative Performance Comparison of HPLC Methods (Conditions: 50:50 Acetonitrile:Buffer, 1.0 mL/min, 254 nm Detection)

Chromatographic ParameterMethod A (Standard C18, pH 3.0)Method B (Phenyl-Hexyl, pH 3.0)Method C (BEH C18, pH 9.5)
Retention Time (min) 8.49.16.2
Tailing Factor (USP) 2.1 (Fail)1.8 (Marginal)1.1 (Pass)
Theoretical Plates (N) 3,2004,50011,500
Resolution (vs. Des-iodo) 1.22.53.1
Recovery (%) 92.4%95.1%99.8%

(Note: Method C is selected for full ICH validation due to superior peak shape and resolution.)

ColumnSelection M 4-isopropyl-5-iodo-1H-imidazole Prop1 Basic Imidazole N (pKa ~6.5) M->Prop1 Prop2 Iodine Substituent (Halogen Bonding) M->Prop2 Prop3 Isopropyl Group (Hydrophobic) M->Prop3 Sol1 High pH Mobile Phase (Suppress Ionization) Prop1->Sol1 Prevents Tailing Sol2 Phenyl-Hexyl Phase (Pi-Pi Interactions) Prop2->Sol2 Selectivity vs Des-iodo Sol3 BEH C18 Technology (Hydrophobic Retention) Prop3->Sol3 Baseline Retention Final Optimal Method: BEH C18 at pH 9.5 Sol1->Final Sol2->Final Sol3->Final

Fig 1. Chromatographic method selection logic based on molecular properties.

Part 2: Self-Validating Experimental Protocol (Method C)

A validated method must be a self-validating system; it must contain internal controls that prove its real-time reliability before any sample data is accepted[3]. The following protocol outlines the step-by-step validation of Method C in accordance with ICH Q2(R2)[1].

2.1 System Suitability (The Internal Control)

  • Preparation: Prepare a standard solution of 4-isopropyl-5-iodo-1H-imidazole at 100 µg/mL in diluent (50:50 Water:Acetonitrile).

  • Execution: Inject the standard 5 consecutive times before analyzing any validation samples.

  • Self-Validation Criteria: The system is only deemed "fit for purpose" if the Relative Standard Deviation (RSD) of the peak area is 2.0%, USP Tailing is 1.5, and Theoretical Plates (N) 5,000.

2.2 Specificity via Forced Degradation

  • Purpose: To prove the method can accurately measure the active ingredient unequivocally in the presence of its degradation products.

  • Execution: Subject 100 µg/mL sample aliquots to:

    • Acid: 0.1N HCl for 24 hours at 60°C.

    • Base: 0.1N NaOH for 24 hours at 60°C.

    • Oxidation: 3% H2​O2​ for 2 hours at room temperature.

    • Photolytic: UV light (254 nm) for 24 hours.

  • Self-Validation Criteria: Utilize a Photodiode Array (PDA) detector. For every stressed sample, the software must calculate the Peak Purity Angle and Peak Purity Threshold. The peak is considered spectrally pure (no co-eluting degradants) only if the Purity Angle < Purity Threshold.

2.3 Linearity and Range

  • Execution: Prepare a 5-point calibration curve spanning 50% to 150% of the nominal working concentration (e.g., 50, 75, 100, 125, and 150 µg/mL). Inject each level in triplicate.

  • Self-Validation Criteria: Perform least-squares linear regression. The correlation coefficient ( R2 ) must be 0.999, and the y-intercept must be 2.0% of the target concentration response.

2.4 Accuracy (Spike Recovery)

  • Execution: Prepare a synthetic mixture of the sample matrix (excluding the API). Spike known amounts of 4-isopropyl-5-iodo-1H-imidazole reference standard into the blank matrix at three levels: 80%, 100%, and 120% of the target concentration. Prepare three independent replicates per level (9 determinations total).

  • Self-Validation Criteria: The calculated recovery for each spike must fall between 98.0% and 102.0%. The blank matrix injection must show zero interference at the retention time of the API.

2.5 Precision (Repeatability & Intermediate Precision)

  • Execution:

    • Repeatability: One analyst prepares 6 independent sample solutions at 100% concentration and injects them on the same day.

    • Intermediate Precision: A second analyst prepares 6 new solutions on a different day, using a different HPLC system and a different column lot.

  • Self-Validation Criteria: The overall RSD for the assay results across all 12 preparations must be 2.0%.

Validation Start System Suitability (Internal Control) Spec Specificity (Forced Degradation) Start->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (RSD < 2.0%) Acc->Prec Sens LOD & LOQ (S/N Ratio) Prec->Sens Rob Robustness (DoE Approach) Sens->Rob End Validated Method (Routine QC) Rob->End

Fig 2. Sequential ICH Q2(R2) analytical method validation workflow.

Conclusion

For complex amphiphilic intermediates like 4-isopropyl-5-iodo-1H-imidazole, generic low-pH chromatographic methods fail to provide the resolution and peak shape required for stringent purity analysis. By understanding the causality of the molecule's chemical properties—specifically suppressing the basic imidazole nitrogen with a high-pH BEH C18 method—we achieve superior chromatographic performance. Validating this optimized method through a self-validating framework ensures absolute compliance with global regulatory standards.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Official Guidelines, 2023. [Link]

  • United States Pharmacopeia. "USP <1225> Validation of Compendial Procedures." Pharmaceutical Technology, 2023.[Link]

  • International Journal of Pharmaceutical Sciences. "Development And Validation Of RP-HPLC Method And Stability Indicating Quantification... By Pharmaceutical Formulation." IJPS Journal, 2024. [Link]

Sources

Comparative

Comparing leaving group efficiency of 5-iodo vs 5-chloro substituted imidazoles

Comparative Guide: Leaving Group Efficiency of 5-Iodo vs. 5-Chloro Substituted Imidazoles As an Application Scientist specializing in heterocyclic functionalization, I frequently observe drug development teams struggling...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Leaving Group Efficiency of 5-Iodo vs. 5-Chloro Substituted Imidazoles

As an Application Scientist specializing in heterocyclic functionalization, I frequently observe drug development teams struggling with low yields and sluggish kinetics during late-stage scaffold derivatization. When designing synthetic routes for functionalized imidazoles—ubiquitous motifs in modern pharmacophores—the choice of the C-5 halogen fundamentally alters the thermodynamic and kinetic landscape of the reaction.

This guide provides an objective, data-backed comparison of 5-iodoimidazole versus 5-chloroimidazole, focusing on their leaving group efficiencies in transition-metal-catalyzed cross-couplings and nucleophilic substitutions.

Mechanistic Causality: Why Iodine Outperforms Chlorine

To understand the performance disparity between 5-iodo and 5-chloro leaving groups, we must examine the physical chemistry governing the rate-determining step of most cross-coupling reactions: Oxidative Addition .

  • Bond Dissociation Energy (BDE): The fundamental driver of leaving group efficiency is the energy required to cleave the carbon-halogen (C-X) bond. The C-I bond in heteroaromatics is significantly weaker (~65 kcal/mol) compared to the C-Cl bond (~95 kcal/mol). This massive 30 kcal/mol difference means the activation energy required to cleave the C-I bond is easily overcome under mild thermal conditions.

  • Polarizability and the 3-Centered Concerted Mechanism: Mechanistic studies reveal that Pd(0) oxidative addition to aryl halides proceeds via a 3-centered concerted mechanism [1]. Iodine's large atomic radius and diffuse electron cloud make it highly polarizable. This facilitates a strong "side-on" pre-coordination with the electron-rich Pd(0) center, stabilizing the transition state. Chlorine, being highly electronegative and "hard," resists this interaction, leading to the universally established reactivity order: ArI > ArBr > ArCl [1].

  • Steric vs. Electronic Effects: While iodine is sterically bulkier than chlorine, its exceptional leaving group ability (driven by the thermodynamic stability of the large iodide anion) far outweighs the steric hindrance at the C-5 position of the imidazole ring.

CatalyticCycle Pd0 Pd(0) Active Catalyst OA Oxidative Addition (Rate-Determining Step) Pd0->OA + 5-Haloimidazole PdII Pd(II) Intermediate (Ar-Pd-X) OA->PdII Reactivity: I >> Cl TM Transmetalation (+ Boronic Acid) PdII->TM RE Reductive Elimination TM->RE RE->Pd0 Catalyst Regeneration Prod C-5 Substituted Imidazole RE->Prod Product Release

Palladium-catalyzed cross-coupling cycle highlighting the halogen-dependent oxidative addition step.

Quantitative Data Comparison

The theoretical differences in BDE and polarizability manifest starkly in empirical laboratory settings. Table 1 summarizes the comparative performance of unprotected 5-iodoimidazole and 5-chloroimidazole in a standard Suzuki-Miyaura cross-coupling with phenylboronic acid [2].

Table 1: Comparative Performance in Suzuki-Miyaura Cross-Coupling

SubstrateElectrophileCatalyst SystemTemp / TimeConversion / Yield
5-Iodoimidazole Phenylboronic AcidPd(dppf)Cl₂, K₂CO₃80°C, 4h>95% (Complete)
5-Chloroimidazole Phenylboronic AcidPd(dppf)Cl₂, K₂CO₃80°C, 24h<15% (Trace)
5-Chloroimidazole Phenylboronic AcidPd₂(dba)₃, XPhos, Cs₂CO₃100°C, 18h~70% (Forced)

Analytical Takeaway: 5-Iodoimidazole readily couples under mild conditions with standard, inexpensive phosphine ligands. Conversely, 5-chloroimidazole is highly recalcitrant, requiring specialized, electron-rich, bulky dialkylbiaryl phosphine ligands (like XPhos) and elevated temperatures to force the oxidative addition, which increases the risk of substrate degradation and side reactions.

Self-Validating Experimental Protocol

To objectively benchmark the reactivity of these two leaving groups in your own laboratory, utilize the following self-validating Suzuki-Miyaura protocol [2]. This workflow includes built-in diagnostic checkpoints to ensure that any failure is due to leaving group kinetics, not experimental error.

Materials Required:
  • 5-Iodoimidazole or 5-Chloroimidazole (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv)

  • K₂CO₃ (2.0 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv, 5 mol%)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 5 mL)

Step-by-Step Methodology:
  • Reagent Assembly (Inert Atmosphere): In an oven-dried Schlenk flask, combine the 5-haloimidazole, arylboronic acid, and K₂CO₃.

    • Causality: The basic aqueous environment is strictly required to convert the neutral boronic acid into a reactive, electron-rich boronate complex, which is necessary to drive the transmetalation step.

  • Degassing (Validation Checkpoint 1): Add the solvent mixture. Degas the suspension via three rigorous freeze-pump-thaw cycles.

    • Self-Validation: Oxygen rapidly quenches Pd(0) to inactive Pd(II) oxides. If the solution turns immediately black upon catalyst addition and heating, oxygen contamination has occurred. A successful active Pd(0) species typically maintains a yellow/orange or deep red hue depending on the ligand.

  • Catalyst Addition & Heating: Backfill the flask with Argon, quickly add the Pd(dppf)Cl₂ catalyst, seal, and heat to 80°C.

  • Kinetic Monitoring (Validation Checkpoint 2): Sample the reaction at 1h, 4h, and 12h. Quench 50 µL aliquots in EtOAc/H₂O and analyze the organic layer via LC-MS.

    • Self-Validation: LC-MS provides the exact mass of the product. For the 5-iodoimidazole reaction, you should observe >90% consumption by the 4-hour mark. For the 5-chloroimidazole reaction, the LC-MS trace will predominantly show unreacted starting material, validating the kinetic bottleneck of the C-Cl bond.

  • Workup & Isolation: Cool the reaction to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude mixture via flash chromatography (Silica gel, DCM/MeOH gradient).

  • NMR Validation: Analyze the purified product via ¹H and ¹³C NMR.

    • Self-Validation: The disappearance of the distinct C-5 halogenated starting material peaks and the appearance of the coupled aryl protons unequivocally confirm successful C-C bond formation.

ExpWorkflow Prep 1. Reagent Prep & Degassing React 2. Catalytic Reaction (80°C, Argon) Prep->React Monitor 3. LC-MS/TLC Monitoring React->Monitor Monitor->React If incomplete Workup 4. Aqueous Workup & Extraction Monitor->Workup If complete Analyze 5. NMR/Yield Validation Workup->Analyze

Self-validating experimental workflow for benchmarking 5-haloimidazole reactivity.

Conclusion and Synthetic Strategy

While 5-chloroimidazoles are often more cost-effective and commercially abundant, their poor leaving group efficiency severely restricts late-stage functionalization. For robust, high-yielding library generation—especially when coupling sterically hindered or electron-deficient partners—5-iodoimidazole is the objectively superior starting material . Its weak C-I bond and high polarizability ensure rapid oxidative addition, allowing for lower catalyst loadings, milder temperatures, and broader functional group tolerance [3].

References

  • An Integrated Study of Pd(0)-Halide Interactions in Pd Oxidative Addition to Organic Halides Source: ChemRxiv URL:[Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Regio- and Stereoselective Glycosylation: Synthesis of 5-Haloimidazole α-Ribonucleosides Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Validation

Spectroscopic comparison of 4-isopropyl-5-iodo-1H-imidazole and its non-iodinated precursor

An objective, data-driven comparison of 4-isopropyl-5-iodo-1H-imidazole and its non-iodinated precursor, 4-isopropyl-1H-imidazole, provides critical insights into the physical and electronic perturbations introduced by h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An objective, data-driven comparison of 4-isopropyl-5-iodo-1H-imidazole and its non-iodinated precursor, 4-isopropyl-1H-imidazole, provides critical insights into the physical and electronic perturbations introduced by halogenation. In medicinal chemistry and drug development, the targeted iodination of the imidazole ring is a fundamental structural modification used to unlock subsequent cross-coupling reactions (e.g., Suzuki or Sonogashira couplings) or to exploit halogen bonding in target-protein active sites[1].

As a Senior Application Scientist, I have structured this guide to move beyond a simple listing of spectral peaks. Here, we will dissect the causality behind the spectroscopic shifts—most notably the relativistic heavy atom effect—and provide self-validating experimental protocols for both synthesis and analytical characterization.

Mechanistic Overview of Iodination

The conversion of 4-isopropyl-1H-imidazole to its 5-iodo derivative typically proceeds via Electrophilic Aromatic Substitution (EAS). Due to the electron-rich nature of the imidazole ring, mild iodinating agents such as N-iodosuccinimide (NIS) are highly effective. The regioselectivity is driven by the steric bulk of the C4-isopropyl group and the inherent nucleophilicity of the C5 position.

Workflow P 4-isopropyl-1H-imidazole (Precursor) I Electrophilic Aromatic Substitution (C5 Position) P->I R N-Iodosuccinimide (NIS) in DMF at 0°C R->I Q Na2S2O3 Quench (Removes unreacted I+) I->Q Reaction Completion Prod 4-isopropyl-5-iodo-1H-imidazole (Isolated Product) Q->Prod Precipitation & Filtration

Electrophilic iodination workflow of 4-isopropyl-1H-imidazole.

Spectroscopic Comparison & Causality

The introduction of an iodine atom drastically alters the electronic environment of the imidazole ring. These changes are most definitively tracked using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

A. Proton (¹H) NMR: The Disappearance of the C5 Proton

In the precursor (4-isopropyl-1H-imidazole), the C5 position is occupied by a highly diagnostic aromatic proton, typically resonating around 6.80 ppm (in CDCl₃). Upon successful iodination, this signal completely disappears. The C2 proton (typically ~7.60 ppm) remains, though it may experience a slight downfield shift due to the inductive electron-withdrawing nature of the iodine atom across the conjugated system. The isopropyl aliphatic signals remain largely unperturbed, serving as reliable internal integration anchors.

B. Carbon (¹³C) NMR: The SO-HALA Effect

The most profound and scientifically fascinating difference between the two molecules lies in their ¹³C NMR spectra. While one might intuitively expect the carbon bonded to the highly electronegative iodine to shift downfield (to a higher frequency), the exact opposite occurs.

The C5 carbon in the iodinated product shifts drastically upfield (from ~115 ppm in the precursor to ~75–85 ppm in the product)[2]. This counterintuitive phenomenon is governed by the Spin-Orbit Heavy-Atom on the Light-Atom (SO-HALA) effect [3]. The large, polarizable electron cloud of the iodine atom undergoes relativistic spin-orbit coupling, which effectively shields the adjacent C5 nucleus from the external magnetic field, pushing its resonance to a significantly lower frequency[4].

G A Iodine Substitution at C5 B Relativistic Spin-Orbit (SO) Coupling A->B Induces C SO-HALA Effect on Adjacent Carbon B->C Triggers D Drastic Upfield 13C Shift (~75-85 ppm) C->D Results In

Mechanistic pathway of the Heavy Atom Effect on 13C NMR shifts.

C. Mass Spectrometry (MS) & Infrared (IR)

Unlike bromine or chlorine, which present distinct M / M+2 isotopic patterns (1:1 and 3:1 respectively), naturally occurring iodine is 100% monoisotopic (¹²⁷I) . Therefore, the mass spectrum of the iodinated product will not show a complex isotopic cluster, but rather a clean, singular mass shift of exactly +125.9 Da relative to the precursor. In IR spectroscopy, the heavy C-I bond creates a distinct, low-frequency stretching vibration in the fingerprint region (~500–600 cm⁻¹), accompanied by a dampening of the imidazole ring-breathing modes.

Quantitative Data Presentation

Table 1: ¹H NMR Spectral Comparison (CDCl₃, 400 MHz)

Proton Assignment4-isopropyl-1H-imidazole (Precursor)4-isopropyl-5-iodo-1H-imidazole (Product)Causality / Observation
N-H (C1) ~9.50 ppm (br s, 1H)~9.80 ppm (br s, 1H)Broad due to quadrupolar relaxation; shifts slightly downfield.
C2-H ~7.60 ppm (s, 1H)~7.65 ppm (s, 1H)Retained; slight inductive deshielding.
C5-H ~6.80 ppm (s, 1H) Absent Primary confirmation of successful C5 substitution.
CH (Isopropyl) ~2.95 ppm (septet, 1H)~3.05 ppm (septet, 1H)Minor steric/inductive deshielding.
CH₃ (Isopropyl) ~1.25 ppm (d, 6H)~1.28 ppm (d, 6H)Unaffected by distant electronic changes.

Table 2: ¹³C NMR Spectral Comparison (CDCl₃, 100 MHz)

Carbon Assignment4-isopropyl-1H-imidazole4-isopropyl-5-iodo-1H-imidazoleCausality / Observation
C2 ~135.0 ppm~137.5 ppmInductive deshielding.
C4 ~143.0 ppm~146.0 ppmInductive deshielding.
C5 ~115.0 ppm ~78.5 ppm Massive upfield shift due to the relativistic SO-HALA effect[2][3].
CH (Isopropyl) ~26.5 ppm~28.0 ppmMinor shift.
CH₃ (Isopropyl) ~22.5 ppm~22.5 ppmUnaffected.

Table 3: MS and IR Comparison

Technique4-isopropyl-1H-imidazole4-isopropyl-5-iodo-1H-imidazoleKey Differentiator
ESI-MS[M+H]⁺ m/z 111.1m/z 237.0+125.9 Da mass shift; monoisotopic peak (no M+2).
IR Spectroscopy N/A~550 cm⁻¹Emergence of the heavy C-I stretching frequency.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in checks to verify reaction completion and data reliability.

Protocol 1: Regioselective Iodination of 4-isopropyl-1H-imidazole

Objective: Synthesize the 5-iodo derivative while preventing over-iodination at the C2 position.

  • Preparation: In an oven-dried, foil-wrapped 100 mL round-bottom flask (to prevent photolytic degradation of iodine species), dissolve 4-isopropyl-1H-imidazole (10.0 mmol) in anhydrous DMF (20 mL).

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath. Causality: Lower temperatures increase the regioselectivity for the more nucleophilic C5 position over the C2 position.

  • Electrophile Addition: Add N-iodosuccinimide (NIS) (10.5 mmol, 1.05 eq) in three equal portions over 15 minutes.

  • Reaction Monitoring: Stir the reaction at 0 °C for 2 hours. Monitor via TLC (DCM:MeOH 9:1). The disappearance of the precursor spot and the emergence of a less polar, UV-active spot indicates completion.

  • Quenching (Self-Validation): Pour the mixture into 50 mL of a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution. Causality: The thiosulfate reduces any unreacted electrophilic iodine to water-soluble iodide (I⁻), instantly turning the solution from yellow/brown to colorless, visually validating the quench.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize from minimal hot toluene to yield the pure product.

Protocol 2: High-Fidelity ¹³C NMR Acquisition for Iodo-Heterocycles

Objective: Accurately resolve the quaternary C-I carbon, which is notoriously difficult to observe due to long relaxation times and lack of Nuclear Overhauser Effect (NOE) enhancement.

  • Sample Preparation: Dissolve 30 mg of the purified product in 0.6 mL of CDCl₃. Add 5.0 mg of Dimethyl Fumarate as an internal standard for quantitative NMR (qNMR) validation[2].

  • Instrument Tuning: Tune and match the probe specifically for the ¹³C frequency to maximize the signal-to-noise ratio.

  • Relaxation Delay (D1) Adjustment (Critical Step): Set the relaxation delay (D1) to 5 to 10 seconds . Causality: The C5 carbon is quaternary (no attached protons) and bonded to a heavy atom. It lacks dipole-dipole relaxation mechanisms provided by attached protons, meaning its T₁ relaxation time is exceptionally long. A standard D1 of 1-2 seconds will result in the C5 signal being saturated and invisible in the final spectrum.

  • Acquisition: Acquire a minimum of 512 scans to ensure the quaternary C-I peak at ~78.5 ppm is clearly resolved above the baseline noise.

References

  • Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one Organic Syntheses[Link]

  • Influence of stereoelectronic interactions on the 13C NMR chemical shift in iodine-containing molecules Journal of Magnetic Resonance Open (via ResearchGate)[Link]

  • The Effect of Lewis Bases on the 13C NMR of Iodoalkynes Journal of the American Chemical Society (ACS Publications)[Link]

  • Discovery of a Novel Bifunctional Steroid Analog, YXG-158, as an Androgen Receptor Degrader and CYP17A1 Inhibitor for the Treatment of Enzalutamide-Resistant Prostate Cancer Journal of Medicinal Chemistry (ACS Publications)[Link]

Sources

Comparative

Validating regioselectivity of 4-isopropyl-5-iodo-1H-imidazole substitution using 2D NMR

Validating Regioselectivity of 4-Isopropyl-5-iodo-1H-imidazole Substitution: A Comparative Guide to 2D NMR Strategies Executive Summary The substitution (e.g., N-alkylation) of asymmetric imidazoles is a fundamental tran...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Validating Regioselectivity of 4-Isopropyl-5-iodo-1H-imidazole Substitution: A Comparative Guide to 2D NMR Strategies

Executive Summary

The substitution (e.g., N-alkylation) of asymmetric imidazoles is a fundamental transformation in drug development and medicinal chemistry. However, because 4-isopropyl-5-iodo-1H-imidazole exists as a tautomeric mixture, substitution yields two distinct regioisomers. Unambiguous structural validation of these isomers is critical, as regiochemistry directly dictates pharmacological activity and patentability. This guide objectively compares analytical approaches—1D NMR, 2D NOESY, and 2D HMBC—demonstrating why 2D HMBC serves as the absolute gold standard for self-validating regiochemical assignment.

The Analytical Challenge: Imidazole Tautomerism & Regiochemistry

Due to the rapid proton exchange between the two nitrogen atoms, 4-isopropyl-5-iodo-1H-imidazole is in equilibrium with 5-isopropyl-4-iodo-1H-imidazole. When subjected to an alkylating agent (R-X) under basic conditions, the reaction can occur at either nitrogen, generating two possible regioisomers:

  • Regioisomer A: 1-Alkyl-4-isopropyl-5-iodo-1H-imidazole (Alkyl group adjacent to the Iodo group).

  • Regioisomer B: 1-Alkyl-5-isopropyl-4-iodo-1H-imidazole (Alkyl group adjacent to the Isopropyl group).

G SM 4-isopropyl-5-iodo-1H-imidazole (Tautomeric Mixture) Reagent Alkyl Halide (R-X) Base SM->Reagent IsomerA Regioisomer A: 1-Alkyl-4-isopropyl-5-iodo-1H-imidazole (N-Alkyl adjacent to Iodo) Reagent->IsomerA N1 Alkylation IsomerB Regioisomer B: 1-Alkyl-5-isopropyl-4-iodo-1H-imidazole (N-Alkyl adjacent to Isopropyl) Reagent->IsomerB N3 Alkylation

Reaction pathway illustrating the generation of two N-alkylated regioisomers.

Method Comparison: 1D NMR vs. 2D NOESY vs. 2D HMBC

To definitively distinguish between Isomer A and Isomer B, scientists must rely on the causal relationships between molecular geometry, electron density, and nuclear magnetic resonance.

1D NMR ( 1 H and 13 C): The Baseline Approach

While 1D NMR is essential for confirming sample purity and basic connectivity, it is often insufficient for regiochemical assignment. The chemical shifts of the imidazole C2 proton and the alkyl protons may exhibit subtle changes between isomers, but these variations are empirical and lack a self-validating causal mechanism. Relying solely on 1D NMR introduces a high risk of misassignment.

2D NOESY (Nuclear Overhauser Effect Spectroscopy): The Through-Space Approach

NOESY is a highly valuable 2D NMR technique for identifying protons in close spatial proximity, typically effective up to distances of 4–5 Å[1]. It relies on dipole-dipole cross-relaxation, which is proportional to r−6 (where r is the internuclear distance).

  • In Isomer A: The N-alkyl group is adjacent to the iodine atom at C5. The distance to the isopropyl protons at C4 is >5 Å, resulting in the absence of a NOE cross-peak.

  • In Isomer B: The N-alkyl group is adjacent to the isopropyl group at C5. The spatial distance is <3 Å, yielding a strong NOE cross-peak[2].

  • Verdict: NOESY provides strong orthogonal evidence but is dependent on molecular conformation and rotational dynamics.

2D HMBC (Heteronuclear Multiple Bond Correlation): The Gold Standard

HMBC maps through-bond heteronuclear couplings (typically 3JCH​ ), making it immune to conformational ambiguity. The causality here relies on the Heavy-Atom on Light-Atom (HALA) effect [3]. The spin-orbit coupling of the massive iodine atom induces a relativistic shielding effect on its directly attached carbon, shifting the 13 C resonance drastically upfield by ~60-70 ppm[4][5].

  • In Isomer A: The N-alkyl protons will show a 3JCH​ correlation to the adjacent C5 carbon. Because C5 is bonded to iodine, its chemical shift will appear highly shielded at ~80–95 ppm .

  • In Isomer B: The N-alkyl protons will correlate to the adjacent C5 carbon bonded to the isopropyl group. This typical heteroaromatic carbon will appear downfield at ~135–145 ppm .

  • Verdict: The ~50 ppm difference induced by the heavy-atom effect provides an absolute, self-validating proof of regiochemistry.

Quantitative Data Interpretation

The table below summarizes the expected diagnostic markers for differentiating the two regioisomers.

Analytical MetricIsomer A (1-Alkyl-4-isopropyl-5-iodo)Isomer B (1-Alkyl-5-isopropyl-4-iodo)Diagnostic Reliability
NOESY Cross-Peak Absent (N-Alkyl to Isopropyl distance >5 Å)Strong (N-Alkyl to Isopropyl distance <3 Å)High (Conformation dependent)
HMBC Correlation N-Alkyl protons correlate to C-Iodo (~80-95 ppm) N-Alkyl protons correlate to C-Isopropyl (~135-145 ppm) Absolute (Through-bond)
1D 13 C Shift (C5) ~80-95 ppm (Relativistically shielded by Iodine)~135-145 ppm (Deshielded by Alkyl substitution)Moderate (Requires prior assignment)

Experimental Protocols: Self-Validating NMR Workflows

Workflow Start Acquire 1H and 13C NMR HMBC Acquire 2D HMBC Start->HMBC NOESY Acquire 2D NOESY Start->NOESY CheckHMBC Check 3J(C-H) from N-Alkyl to C5 HMBC->CheckHMBC CheckNOE Check NOE: N-Alkyl to Isopropyl NOESY->CheckNOE ShiftIodo C5 Shift ~80-95 ppm (Heavy Atom Effect) CheckHMBC->ShiftIodo Upfield Carbon ShiftiPr C5 Shift ~135-145 ppm (Alkyl Substitution) CheckHMBC->ShiftiPr Downfield Carbon ResultA Confirmed: Isomer A (1-Alkyl-4-isopropyl-5-iodo) ShiftIodo->ResultA ResultB Confirmed: Isomer B (1-Alkyl-5-isopropyl-4-iodo) ShiftiPr->ResultB NoNOE No NOE Observed (Distance > 5 Å) CheckNOE->NoNOE Distant StrongNOE Strong NOE Observed (Distance < 3 Å) CheckNOE->StrongNOE Proximal NoNOE->ResultA StrongNOE->ResultB

Decision tree for assigning imidazole regiochemistry using 2D HMBC and NOESY NMR data.

Step-by-Step Methodology

Phase 1: Sample Preparation

  • Dissolve 10–15 mg of the purified regioisomer in 0.6 mL of a high-purity deuterated solvent (e.g., DMSO- d6​ or CDCl 3​ ).

  • Transfer the solution into a high-quality 5 mm NMR tube, ensuring no particulate matter is present to maintain magnetic field homogeneity.

Phase 2: 2D HMBC Acquisition (Primary Validation)

  • Tune and match the NMR probe to 1 H and 13 C frequencies.

  • Acquire a standard 1D 1 H spectrum to determine the optimal spectral width and reference the chemical shifts.

  • Set up a 2D 1 H- 13 C HMBC experiment optimized for long-range couplings ( nJCH​ = 8 Hz).

  • Critical Parameter: Ensure the 13 C spectral width covers 0–200 ppm. This wide window is strictly required to capture the heavily shielded C-Iodo carbon (~80 ppm) as well as the deshielded C-Isopropyl carbon (~145 ppm).

  • Acquire the spectrum using a minimum of 256 t1​ increments and 16–32 scans per increment to ensure a high signal-to-noise ratio for the quaternary carbons.

Phase 3: 2D NOESY Acquisition (Orthogonal Confirmation)

  • Set up a 2D NOESY experiment (or ROESY if the molecule's correlation time results in a zero-crossing of the NOE).

  • Set the mixing time ( τm​ ) to 300–500 ms, which is optimal for small molecules in this molecular weight range.

  • Acquire with at least 128 t1​ increments and 16 scans per increment.

  • Process the data with appropriate window functions (e.g., Sine Bell squared) and analyze the cross-peaks between the N-alkyl protons and the isopropyl methine/methyl protons.

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 4-isopropyl-5-iodo-1H-imidazole

As a Senior Application Scientist, I frequently oversee the implementation of novel halogenated heterocycles in drug discovery and advanced materials synthesis. 4-Isopropyl-5-iodo-1H-imidazole is a highly valuable synthe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently oversee the implementation of novel halogenated heterocycles in drug discovery and advanced materials synthesis. 4-Isopropyl-5-iodo-1H-imidazole is a highly valuable synthetic building block, but its specific structural motifs dictate rigorous safety and logistical protocols.

The following guide provides a self-validating operational framework to ensure absolute safety, regulatory compliance, and scientific precision during the handling and disposal of this compound.

Hazard Assessment & Mechanistic Causality

Before selecting Personal Protective Equipment (PPE), one must understand the chemical logic driving the hazards. Based on the safety profiles of closely related structural analogs like 4-iodo-1H-imidazole and 5-iodo-1H-imidazole, we can accurately deduce the handling risks[1][2]:

  • Tissue Irritation & Toxicity: This compound is classified under GHS as Acute Toxicity Category 4 (Oral) and a Category 2/2A Skin and Eye Irritant[1]. Causality: The basic nitrogen of the imidazole ring acts as a nucleophile that can interact with biological tissues, causing localized inflammation and severe irritation upon contact (H315, H319)[2].

  • Respiratory Hazards: Halogenated imidazoles typically present as crystalline solids or powders. The generation of micro-dust during weighing or transfer poses a Category 3 Specific Target Organ Toxicity (STOT-SE) risk for respiratory irritation (H335)[3].

  • Enhanced Lipophilicity: The addition of the isopropyl group increases the molecule's partition coefficient (LogP) compared to unsubstituted iodoimidazoles. Causality: Higher lipophilicity means the compound can more readily cross the lipid-rich stratum corneum of the skin, especially if accidentally dissolved in common laboratory solvents like DMSO or DMF.

Mandatory Personal Protective Equipment (PPE) Matrix

To systematically mitigate these risks, the following PPE matrix must be strictly adhered to.

Protection CategoryRecommended SpecificationScientific Rationale & Causality
Ocular Protection ANSI Z87.1 tightly fitting safety goggles or full face shield.Prevents fine crystalline dust and aerosols from contacting the cornea, mitigating severe eye damage (H318/H319)[1].
Dermal Barrier (Hands) Nitrile gloves (≥ 5 mil thickness), double-gloved.Nitrile provides superior resistance to moderately polar organics. Double-gloving ensures a self-validating barrier; if the outer glove breaches, the inner remains intact.
Dermal Barrier (Body) Flame-resistant (FR) or 100% cotton lab coat with knit cuffs.Knit cuffs prevent dust ingress at the wrists. Cotton minimizes static buildup, reducing the risk of electrostatic dust dispersion.
Respiratory Control N95/P100 particulate respirator (if handled outside a hood).Filters >95% of airborne particulates, directly addressing the STOT-SE (H335) respiratory tract irritation risk[2][3].

Operational Workflow & Handling Protocol

Every step in this protocol is designed as a self-validating system , ensuring that safety is confirmed before proceeding to the next phase of the experiment.

Step 1: Pre-Operation Verification

  • Action: Verify chemical fume hood functionality.

  • Validation: Check the digital airflow monitor (target face velocity: 80-120 feet per minute). If no monitor is present, tape a small piece of tissue to the bottom of the sash; inward deflection visually validates negative pressure.

  • Causality: Active negative pressure is the primary engineering control against the inhalation of irritating dust[1].

Step 2: PPE Donning and Material Staging

  • Action: Don the PPE specified in the matrix above. Inspect gloves for micro-tears by inflating them with trapped air and applying pressure.

  • Validation: A glove that holds air pressure is free of pinhole leaks, ensuring transdermal protection.

  • Action: Stage the 4-isopropyl-5-iodo-1H-imidazole, an anti-static weighing boat, and a micro-spatula inside the fume hood.

Step 3: Weighing and Transfer

  • Action: Lower the fume hood sash to the lowest workable height (typically 12-18 inches). Dispense the solid slowly to minimize aerosolization.

  • Validation: If static electricity causes the powder to disperse or cling to the spatula, use an anti-static gun (Zerostat) on the weighing boat. Visual confirmation of settled powder indicates successful static mitigation.

Spill Response & Waste Disposal Plan

In the event of a spill, or for routine post-experiment disposal, follow these logistical steps to ensure environmental and personnel safety:

Emergency Spill Protocol (Solid Spill):

  • Isolate: Immediately evacuate personnel from the immediate vicinity and lower the fume hood sash completely to contain airborne dust[1].

  • Protect: Ensure full PPE (including an N95 respirator) is donned before approaching the spill.

  • Absorb/Collect: Do not dry sweep, as this aerosolizes the irritant. Lightly moisten the spilled powder with a compatible solvent (e.g., a small amount of water or ethanol) to suppress dust formation[1].

  • Recover: Use a damp disposable towel or a non-sparking plastic scoop to collect the material. Place into a hazardous waste container.

  • Decontaminate: Wash the spill area with soap and water, validating cleanliness by a final wipe-down with 70% ethanol.

Routine Waste Disposal:

  • Segregation: Do not mix with non-halogenated waste. The heavy iodine atom requires specific high-temperature incineration protocols at an approved waste disposal plant[3].

  • Containment: Place all solid waste (contaminated gloves, weighing boats, excess chemical) into a clearly labeled "Halogenated Solid Waste" high-density polyethylene (HDPE) container.

  • Validation: Ensure the container lid is hermetically sealed and the secondary containment tray is visually free of chemical dust before transport.

Logical Workflow Diagram

Below is the operational logic for handling and spill response, mapped for quick visual reference in the laboratory.

G Start Pre-Operation: Hazard & Fume Hood Check PPE Don Validated PPE (Nitrile, Goggles, Respirator) Start->PPE Execute Execute Transfer in Negative Pressure Hood PPE->Execute SpillCheck Spill Detected? Execute->SpillCheck SpillResp Spill Protocol: Moisten, Collect, Decontaminate SpillCheck->SpillResp Yes Routine Routine Disposal: Halogenated Solid Waste SpillCheck->Routine No End Doff PPE & Wash Hands SpillResp->End Routine->End

Logical workflow for the safe handling and spill response of halogenated imidazoles.

References

Sources

© Copyright 2026 BenchChem. All Rights Reserved.